

In-Depth Technical Guide: 2,4-Dihydroxybenzophenone-13C6

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Compound of Interest

Compound Name: 2,4-Dihydroxybenzophenone-13C6

Cat. No.: B15143332

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-Dihydroxybenzophenone-13C6**, a stable isotope-labeled compound valuable in analytical and research applications. This document details its physicochemical properties, provides exemplary experimental protocols for its quantification, and illustrates its potential role in relevant biological pathways.

Core Physicochemical Data

The incorporation of six stable carbon-13 isotopes into the 2,4-Dihydroxybenzophenone structure results in a precise mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. The key quantitative data for both the labeled and unlabeled compound are summarized below.

Property	2,4-Dihydroxybenzophenone-13C6	2,4-Dihydroxybenzophenone (unlabeled)
Molecular Weight	220.17 g/mol [1][2][3]	214.22 g/mol [4][5]
Chemical Formula	C ₇ ¹³ C ₆ H ₁₀ O ₃ [2]	C ₁₃ H ₁₀ O ₃ [5]
Exact Mass	Not explicitly found	214.062994177 Da[6]
CAS Number	2731164-01-3[1]	131-56-6[4][5]

Experimental Protocols for Quantification

2,4-Dihydroxybenzophenone-13C6 is primarily utilized as an internal standard in quantitative assays to correct for matrix effects and variations in instrument response. Below is a representative experimental protocol for the analysis of 2,4-Dihydroxybenzophenone in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for this labeled compound.

Exemplary LC-MS/MS Protocol for 2,4-Dihydroxybenzophenone Analysis

This protocol is a composite based on established methods for the analysis of benzophenone derivatives.

1. Sample Preparation (e.g., Plasma or Tissue Homogenate)

- **Spiking:** To 100 μL of the biological sample, add a known concentration of **2,4-Dihydroxybenzophenone-13C6** solution (e.g., 10 μL of a 1 $\mu\text{g}/\text{mL}$ solution in methanol) to serve as the internal standard.
- **Extraction:** Perform a liquid-liquid extraction by adding 500 μL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex the mixture vigorously for 2 minutes.
- **Centrifugation:** Centrifuge the sample at 10,000 $\times g$ for 10 minutes to separate the organic and aqueous phases.
- **Evaporation:** Carefully transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 μL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).

2. Chromatographic Separation (LC)

- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-5 min: Linear gradient from 5% to 95% B
 - 5-7 min: Hold at 95% B
 - 7-7.1 min: Return to 5% B
 - 7.1-10 min: Column re-equilibration at 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

3. Mass Spectrometric Detection (MS/MS)

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - 2,4-Dihydroxybenzophenone: Precursor ion (m/z) 213.1 → Product ion (m/z) 136.1
 - **2,4-Dihydroxybenzophenone-13C6**: Precursor ion (m/z) 219.1 → Product ion (m/z) 142.1
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity for both the analyte

and the internal standard.

4. Quantification

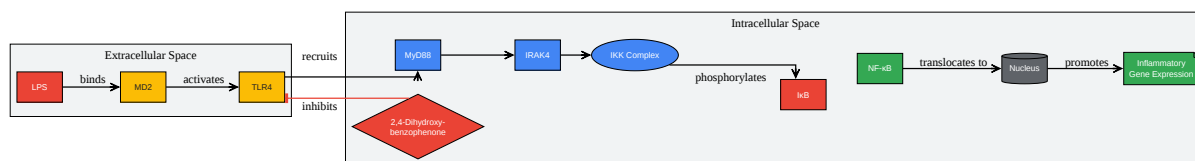
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in prepared standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

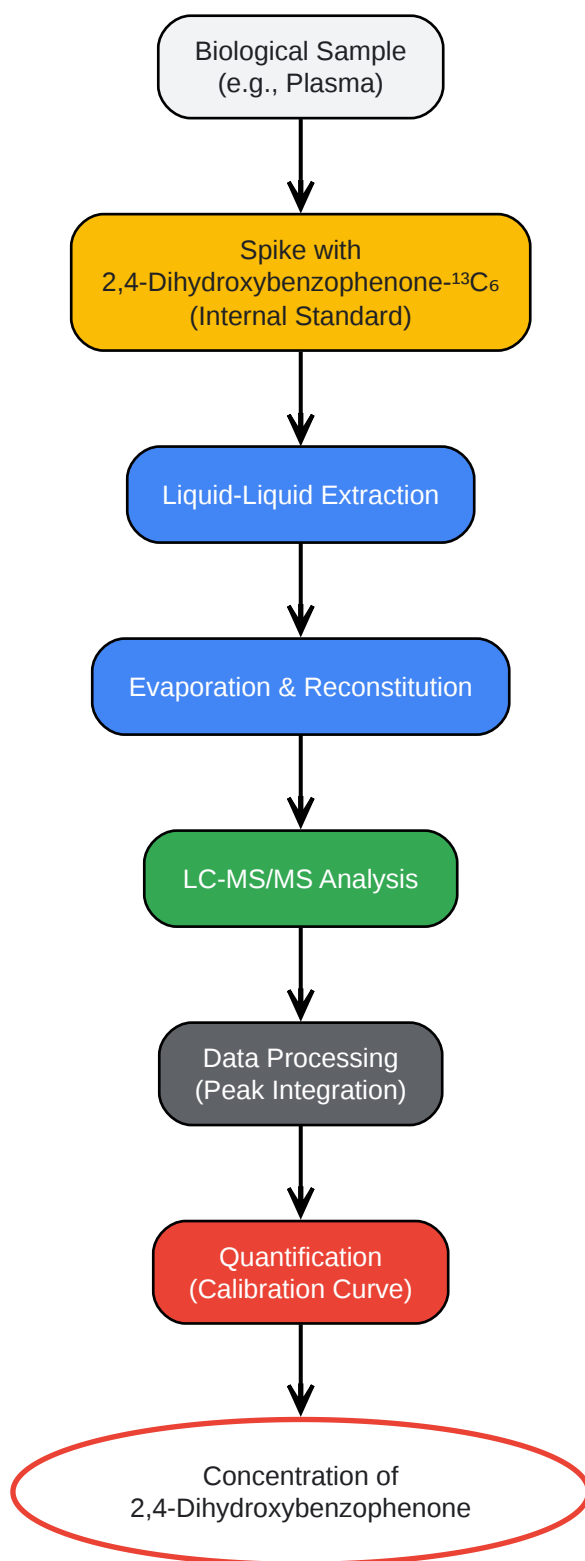
Biological Signaling Pathways

While direct studies on the signaling pathways affected by 2,4-Dihydroxybenzophenone are limited, research on its isomer, 2,4'-Dihydroxybenzophenone, has shown interactions with inflammatory and developmental pathways. These findings suggest potential areas of investigation for 2,4-Dihydroxybenzophenone.

Potential Interaction with the TLR4-Mediated Inflammatory Pathway

Research has indicated that 2,4'-Dihydroxybenzophenone can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response to bacterial lipopolysaccharide (LPS). This inhibition leads to a reduction in downstream inflammatory responses.





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